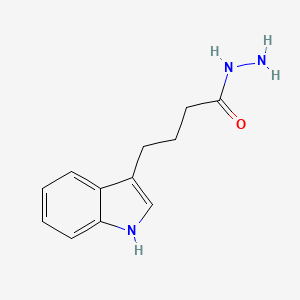

4-(1h-Indol-3-yl)butanehydrazide

Description

Structure

3D Structure

Properties

CAS No. |

27086-07-3 |

|---|---|

Molecular Formula |

C12H15N3O |

Molecular Weight |

217.27 g/mol |

IUPAC Name |

4-(1H-indol-3-yl)butanehydrazide |

InChI |

InChI=1S/C12H15N3O/c13-15-12(16)7-3-4-9-8-14-11-6-2-1-5-10(9)11/h1-2,5-6,8,14H,3-4,7,13H2,(H,15,16) |

InChI Key |

HUXWLGPYROJLMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 1h Indol 3 Yl Butanehydrazide

Established Synthetic Pathways for 4-(1H-Indol-3-yl)butanehydrazide

The synthesis of this compound is most commonly achieved by converting its corresponding carboxylic acid, 4-(1H-indol-3-yl)butanoic acid, into a more reactive species that can subsequently react with hydrazine (B178648).

Multi-Step Synthesis Approaches

A reliable and widely practiced multi-step synthesis involves the formation and isolation of an ester intermediate, which is then converted to the final hydrazide product. This two-step process allows for the purification of the intermediate, often leading to a higher purity of the final compound.

The typical reaction sequence is as follows:

Esterification: The starting material, 4-(1H-indol-3-yl)butanoic acid, is first converted into its corresponding ester, typically a methyl or ethyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is refluxed in an excess of the corresponding alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). researchgate.netresearchgate.net The resulting product is methyl 4-(1H-indol-3-yl)butanoate or ethyl 4-(1H-indol-3-yl)butanoate. researchgate.net

Hydrazinolysis: The purified ester is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O), usually in an alcoholic solvent like ethanol. The reaction mixture is typically heated under reflux for several hours. The nucleophilic acyl substitution reaction occurs where the hydrazine displaces the alkoxy group of the ester, yielding the desired this compound. The synthesis of various indole-based hydrazone derivatives often begins with such hydrazide precursors, underscoring this as a fundamental synthetic step. jazindia.com

One-Pot Synthesis Strategies

For improved efficiency and reduced synthesis time, one-pot strategies can be employed. These methods avoid the isolation of the ester intermediate by activating the carboxylic acid in situ before the addition of hydrazine.

A common one-pot approach involves:

Activation of the Carboxylic Acid: 4-(1H-indol-3-yl)butanoic acid is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). A coupling agent, for instance, 1,1'-carbonyldiimidazole (B1668759) (CDI), is then added to the solution. chemicalbook.com The CDI reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate.

Reaction with Hydrazine: After allowing time for the activation step to complete, hydrazine hydrate is added directly to the same reaction vessel. The hydrazine readily displaces the imidazole (B134444) group to form this compound in a single, continuous process. chemicalbook.com This methodology is analogous to the synthesis of the corresponding 4-(1H-indol-3-yl)butanamide, where ammonia (B1221849) is used in place of hydrazine. chemicalbook.com

Precursor Compounds and Starting Materials for the Synthesis of this compound

The successful synthesis of this compound relies on the availability of a key precursor and several common laboratory reagents. The primary starting material for the final steps of the synthesis is 4-(1H-indol-3-yl)butanoic acid, which itself can be synthesized from indole (B1671886).

| Compound | Role | Relevant Synthesis Step |

| 4-(1H-Indol-3-yl)butanoic acid | Key Precursor | Starting material for both multi-step and one-pot syntheses. researchgate.netchemicalbook.com |

| Hydrazine Hydrate (N₂H₄·H₂O) | Reagent | Source of the hydrazide moiety. |

| Methanol or Ethanol | Reagent/Solvent | Used for esterification and as a solvent for hydrazinolysis. researchgate.netresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Catalyst | Acid catalyst for the Fischer esterification reaction. researchgate.net |

| 1,1'-Carbonyldiimidazole (CDI) | Coupling Agent | Activates the carboxylic acid in the one-pot synthesis method. chemicalbook.com |

| Tetrahydrofuran (THF) | Solvent | Anhydrous solvent for the one-pot synthesis. chemicalbook.com |

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction time and the formation of byproducts.

For the multi-step synthesis , optimization efforts focus on each individual step:

Esterification: To drive the equilibrium towards the product side, a large excess of the alcohol (methanol or ethanol) is typically used. The concentration of the acid catalyst and the reflux temperature are also key parameters that can be adjusted to ensure the reaction goes to completion. Purification of the resulting ester, often by recrystallization, is crucial for obtaining a high-purity final product. researchgate.net

Hydrazinolysis: The molar ratio of the ester to hydrazine hydrate can be optimized. While a slight excess of hydrazine is often used, a large excess can complicate purification. The reaction time and temperature are monitored to ensure full conversion without degrading the indole ring or the hydrazide functional group.

For the one-pot synthesis , optimization involves several factors:

Coupling Agent: While CDI is effective, other coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) could be screened for higher efficiency or easier workup.

Solvent: The choice of anhydrous solvent is important to prevent premature hydrolysis of the activated intermediate. THF is common, but other aprotic solvents could be tested. chemicalbook.com

Temperature Control: The activation step is often performed at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature to control the reaction rate and prevent side reactions. nih.gov

General optimization strategies, such as those used in the synthesis of other complex heterocyclic compounds, often involve a systematic screening of solvents, catalysts, bases, and temperature to find the ideal conditions for a specific transformation. beilstein-journals.org

Analog Design and Synthesis of this compound Derivatives

The structural framework of this compound allows for extensive chemical derivatization, particularly by modifying the indole ring. These modifications can be introduced by using a substituted indole as the initial starting material, leading to a wide range of analogs.

Modifications on the Indole Moiety

The synthesis of analogs begins with a substituted 1H-indole, which is then carried through the same synthetic sequence used to produce the parent compound. This approach allows for the introduction of various functional groups at different positions on the indole nucleus.

Halogenation: Halogen atoms can be introduced onto the indole ring. For instance, N-iodosuccinimide (NIS) can be used for iodination, while N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination or chlorination, respectively. nih.gov These reactions can provide access to halo-substituted analogs.

Alkylation and Alkoxylation: The indole ring can be substituted with electron-donating groups like methyl or methoxy (B1213986) groups. nih.gov For example, 5-methoxyindole (B15748) or 2-methylindole (B41428) could serve as starting points for the synthesis. nih.govnih.gov These modifications can alter the electronic properties of the molecule.

Other Substituents: A wide variety of other functional groups, including fluoro, cyano, and nitro groups, can be present on the starting indole, leading to a diverse library of derivatives. nih.govnih.govmdpi.com The synthesis of these precursors allows for systematic exploration of structure-activity relationships in medicinal chemistry programs.

By applying the established synthetic pathways to these modified indole precursors, a large number of derivatives of this compound can be generated for further study.

Modifications on the Hydrazide Linker

The hydrazide linker in this compound is a versatile functional group that can be readily modified to generate a wide range of derivatives. A common strategy involves the condensation of the terminal amino group of the hydrazide with various aldehydes and ketones to form N'-substituted hydrazones.

One prominent approach is the reaction with substituted benzaldehydes to yield (E)-N'-benzylidene-carbohydrazides. For instance, a series of (E)-N′-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazides were synthesized, demonstrating the feasibility of introducing various substituents on the phenyl ring. nih.govresearchgate.net These modifications can significantly influence the biological properties of the resulting compounds. The general reaction scheme involves the condensation of the parent hydrazide with a substituted aldehyde, often in the presence of a catalytic amount of acid. nih.gov

Furthermore, the hydrazide can react with isatins (indole-2,3-diones) to produce (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides. nih.govresearchgate.net This reaction introduces a second indole-like moiety, leading to more complex molecular architectures.

The table below summarizes some examples of modifications on the hydrazide linker, starting from an indole carbohydrazide (B1668358) core.

| Starting Material | Reagent | Resulting Derivative Class | Reference |

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | Substituted Benzaldehydes | (E)-N′-Benzylidene-carbohydrazides | nih.govresearchgate.net |

| 1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide | Isatins | (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides | nih.govresearchgate.net |

| Indole-3-butyric hydrazide | Salicylaldehyde and its derivatives | Schiff base ligands | researchgate.net |

These modifications highlight the chemical tractability of the hydrazide group, allowing for the systematic exploration of the chemical space around the this compound scaffold.

Side Chain Functionalization Strategies

Functionalization of the side chain of this compound can be approached in two primary ways: by using a pre-functionalized indole-3-butyric acid derivative for the synthesis of the hydrazide or by direct modification of the butane (B89635) chain.

The synthesis of various substituted indole derivatives provides a route to functionalized precursors. For example, methods for the synthesis of N-substituted indoles via PIFA-mediated intramolecular cyclization have been reported, which could be adapted to produce N-substituted indole-3-butyric acids. organic-chemistry.org These substituted acids can then be converted to their corresponding hydrazides.

Another approach involves the modification of the indole ring itself. For instance, the synthesis of 1-substituted-4-[4-(1H-indol-3-yl)butyl]piperazines has been achieved through the derivatization of 4-(1H-indol-3-yl)butanoic acid. researchgate.net While this example leads to a piperazine (B1678402) derivative instead of a hydrazide, the initial strategies for modifying the indole butanoic acid precursor are relevant.

Direct functionalization of the butane chain of this compound is less commonly reported and presents synthetic challenges due to the relative inertness of the alkyl chain. However, strategies involving the introduction of functional groups at the α or β positions of the butanoic acid precursor prior to hydrazide formation could be envisioned.

The following table outlines some strategies for side chain functionalization, primarily through the use of substituted precursors.

| Precursor | Functionalization Strategy | Resulting Compound Class | Reference |

| Substituted Indoles | Conversion to indole-3-butyric acid and then to hydrazide | Side-chain substituted 4-(1H-indol-3-yl)butanehydrazides | organic-chemistry.org |

| 4-(1H-indol-3-yl)butanoic acid | Derivatization followed by coupling | 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines | researchgate.net |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including indole derivatives and hydrazides. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous reagents, renewable feedstocks, and more efficient reaction conditions.

For the synthesis of the indole core, green methods such as the Fischer indole synthesis in aqueous media or using solid acid catalysts have been explored. researchgate.net The use of gluconic acid aqueous solution as a recyclable medium for the synthesis of related heterocyclic compounds like 3,4-disubstituted isoxazol-5(4H)-ones also suggests potential avenues for greener synthesis of indole derivatives. researchgate.net

In the context of hydrazide synthesis, the use of more environmentally benign solvents and catalysts is a key focus. While traditional methods often employ organic solvents, the development of aqueous-based synthetic routes is a significant goal. For instance, the synthesis of 3,4-dihydro-1H- nih.govresearchgate.netoxazino[4,3-a]indoles, which involves an indole precursor, has been achieved using glycerol (B35011) carbonate, a green chemical, in the initial steps. nih.govrsc.org This highlights a move towards more sustainable synthetic pathways that could be adapted for the production of this compound.

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing waste and energy consumption. While specific green synthetic protocols for this compound are not extensively documented, the general trends in green organic synthesis provide a framework for future improvements.

Structure Activity Relationship Sar Studies of 4 1h Indol 3 Yl Butanehydrazide and Its Analogs

Influence of Indole (B1671886) Ring Substitutions on Biological Interactions

The indole nucleus is a versatile pharmacophore, and its substitution pattern significantly modulates the biological activity of its derivatives. nih.govnih.gov The electronic and steric properties of substituents on the indole ring can influence receptor binding, membrane permeability, and metabolic stability.

Substitutions at various positions of the indole ring have been shown to have a profound impact on the biological activity of related compounds. For instance, in a series of indole-based compounds, the introduction of small substituents like a fluoro group on the indole ring was found to be favorable for cannabinoid receptor binding. beilstein-journals.org In another study on indole derivatives as tubulin polymerization inhibitors, substitutions at the C-4 position were generally well-tolerated, while substitutions at other positions, including the C-3 position, often led to a decrease in activity. nih.gov

The electronic nature of the substituents is also a key determinant of activity. Electron-donating groups, such as methoxy (B1213986) (OCH3), can increase the electron density of the indole ring, potentially enhancing interactions with biological targets. rsc.org Conversely, electron-withdrawing groups like nitro (NO2) or trifluoromethyl (CF3) can alter the electronic profile and may lead to different biological activities. nih.govnih.gov For example, in a study of anxioselective indole derivatives, a 5-nitro substituted compound adopted a different binding orientation compared to the unsubstituted analog. nih.gov

The position of the substituent is equally crucial. Studies on 5-HT6 receptor ligands revealed that halogen substitutions at the C5 and C6 positions of the indole ring significantly enhanced binding affinity. nih.gov Similarly, research on seco-duocarmycin analogs demonstrated that substitutions at the C5 position of the indole nucleus had a considerable effect on their cytotoxic activity. nih.gov

The following table summarizes the general influence of indole ring substitutions on the biological activity of indole derivatives, which can be extrapolated to 4-(1H-indol-3-yl)butanehydrazide.

| Substitution Position | Substituent Type | General Effect on Biological Activity of Analogs | Reference |

| C-2 | Methyl | Can enhance affinity for certain receptors. | nih.gov |

| C-4 | Various | Generally well-tolerated. | nih.gov |

| C-5 | Halogens (F, Cl, Br), Methoxy, Nitro | Can significantly enhance or alter binding affinity and activity. | nih.govbeilstein-journals.orgnih.govnih.gov |

| C-6 | Halogens (F, Cl, Br) | Can enhance binding affinity. | nih.gov |

| C-7 | Methoxy | May enhance binding affinity. | nih.gov |

| N-1 (Indole Nitrogen) | Alkoxy groups | Can increase efficacy, with longer carbon chains showing greater enhancement. | nih.gov |

Role of the Butane (B89635) Spacer in Compound Activity

The butane spacer in this compound plays a pivotal role in defining the spatial relationship between the indole pharmacophore and the hydrazide moiety. The length and flexibility of this linker are critical for optimal interaction with the biological target.

Studies on various classes of indole derivatives have highlighted the importance of the linker length. For instance, in a series of melatonin (B1676174) analogs, the ethylamide side chain was found to be crucial for receptor binding and activation. wikipedia.org In another study on indolocarbazole derivatives as Chk1 inhibitors, a three-carbon nitrile chain was found to provide maximum activity, indicating that the linker length is a key determinant of potency. nih.gov

The flexibility of the butane spacer allows the molecule to adopt various conformations, which can be advantageous for binding to a flexible active site. However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. Therefore, the optimal linker length and rigidity are a balance between these opposing factors.

Research on indole-3-butyric acid derivatives has shown that the four-carbon chain can participate in cyclization reactions, indicating its conformational flexibility and reactivity. researchgate.net This flexibility allows the terminal functional group to be positioned in a variety of orientations relative to the indole ring, which is a key aspect of its interaction with diverse biological targets.

The table below illustrates the importance of linker length in various indole derivatives, providing insights into the potential role of the butane spacer in this compound.

| Compound Class | Optimal Linker Length (Number of Atoms) | Biological Target | Reference |

| Melatonin Analogs | 2 (ethyl) | Melatonin Receptors | wikipedia.org |

| Indolocarbazole Derivatives | 3 (propyl) | Chk1 | nih.gov |

| Indole-based hA2AAR Ligands | 1-2 | Adenosine A2A Receptor | nih.gov |

Impact of Hydrazide Moiety Modifications on Target Engagement

The hydrazide moiety (-CONHNH2) in this compound is a key functional group that can participate in various interactions with a biological target, including hydrogen bonding. Modifications to this group can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

One common modification is the formation of hydrazones by reacting the hydrazide with aldehydes or ketones. This creates a more complex structure with altered electronic and steric properties. Studies on indole-3-aldehyde hydrazide/hydrazone derivatives have shown that these modifications can lead to potent antimicrobial activity. nih.gov The nature of the substituent on the hydrazone can fine-tune the biological activity. For example, indole anisic acid hydrazides displayed better activity than indole nicotinic acid hydrazides. nih.gov

Bioisosteric replacement is another important strategy for modifying the hydrazide moiety. drughunter.com A bioisostere is a functional group that has similar physical and chemical properties to another group, but can lead to improved biological properties. nih.govresearchgate.net For example, the hydrazide linker could potentially be replaced with other groups like amides, esters, or other stable linkers to improve metabolic stability while maintaining or improving biological activity. nih.govresearchgate.net The success of such replacements is highly context-dependent and requires careful design and synthesis. drughunter.com

The following table presents some potential modifications of the hydrazide moiety and their likely impact on the properties of the resulting compounds.

| Modification | Resulting Functional Group | Potential Impact | Reference |

| Reaction with Aldehyde/Ketone | Hydrazone | Altered electronic and steric properties, potential for enhanced biological activity. | nih.govmdpi.com |

| Bioisosteric Replacement | Amide | Improved metabolic stability, potentially similar binding interactions. | nih.govresearchgate.net |

| Bioisosteric Replacement | Ester | Altered hydrogen bonding capacity, potential for different binding modes. | nih.govresearchgate.net |

| Bioisosteric Replacement | 1,3,4-Oxadiazole | Can act as a stable and effective linker in drug design. | researchgate.net |

Conformational Analysis and its Correlation with Biological Profiles of the Compound

The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. The molecule can exist as a population of different conformers in solution, and only a specific conformer or a set of conformers may be responsible for binding to the biological target.

The butane spacer allows for significant rotational freedom, leading to a variety of possible spatial arrangements of the indole ring and the hydrazide group. The preferred conformation will be influenced by a combination of steric and electronic factors, as well as interactions with the solvent.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to predict the low-energy conformations of the molecule. researchgate.net These studies can provide insights into the likely bioactive conformation. For example, in a study of melatonin analogs, the ethylamide side chain was proposed to have a bioactive conformation where it projects out of the plane of the indole ring. wikipedia.org

Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can also provide valuable information about the conformation of molecules in solution and in the solid state, respectively. mdpi.com By correlating the conformational properties of a series of analogs with their biological activities, it is possible to build a model of the bioactive conformation.

Pharmacophore Modeling Based on this compound Scaffolding

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. mdpi.com A pharmacophore model for this compound and its analogs would typically include features such as:

Aromatic Ring: Representing the indole nucleus.

Hydrogen Bond Donor: The N-H group of the indole ring and the -NH2 group of the hydrazide.

Hydrogen Bond Acceptor: The carbonyl oxygen of the hydrazide.

Hydrophobic Feature: The indole ring and the butane spacer.

The relative spatial arrangement of these features is critical for activity. By comparing the pharmacophore models of active and inactive compounds, it is possible to refine the model and gain a deeper understanding of the SAR. nih.gov For example, a pharmacophore model for novel melatonin derivatives included an aroylhydrazone moiety in the indole scaffold, which led to the identification of potent anticonvulsant candidates. nih.gov

A hypothetical pharmacophore model for this compound is presented in the table below.

| Pharmacophoric Feature | Corresponding Molecular Moiety | Importance |

| Aromatic Ring | Indole Ring | Essential for core interactions with the target. |

| Hydrogen Bond Donor | Indole N-H, Hydrazide -NH2 | Crucial for specific hydrogen bonding interactions. |

| Hydrogen Bond Acceptor | Hydrazide Carbonyl Oxygen | Key for hydrogen bonding with the target. |

| Hydrophobic Region | Butane Spacer, Indole Ring | Important for van der Waals interactions and overall binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models can be used to predict the activity of new compounds and to guide the design of more potent analogs.

For a series of this compound analogs, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be classified as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Steric parameters (e.g., from CoMFA), electronic parameters (e.g., partial charges), and hydrophobic parameters. nih.govmdpi.com

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a QSAR model that correlates the descriptors with the biological activity. researchgate.net

For example, a 3D-QSAR study on indole derivatives as phosphodiesterase IV inhibitors used Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to identify the key steric, electrostatic, and hydrophobic features required for activity. nih.gov Such studies provide valuable insights into the SAR of the compounds and can guide the synthesis of new, more potent inhibitors. A QSAR model for 4-(1-benzoylindol-3-yl) butyric acid derivatives was also developed to predict their inhibitory activity. researchgate.net

The application of QSAR methodologies to this compound analogs would be a valuable step in the rational design of new bioactive compounds based on this scaffold.

Molecular and Cellular Mechanisms of Action of 4 1h Indol 3 Yl Butanehydrazide

Identification of Putative Biological Targets for 4-(1H-Indol-3-yl)butanehydrazide

Enzyme Inhibition/Activation Studies

No publicly available studies have been found that investigate the inhibitory or activating effects of this compound on specific enzymes.

Receptor Binding Profiling

There is no available data from receptor binding assays or profiling studies to determine the affinity of this compound for any known biological receptors.

Protein-Ligand Interaction Analysis

Computational or experimental analyses of the direct binding interactions between this compound and specific protein targets have not been reported in the scientific literature.

Modulation of Cellular Signaling Pathways by the Compound

Gene Expression Alterations

No studies have been published that report on the changes in gene expression profiles in cells or tissues upon treatment with this compound.

Protein Phosphorylation Cascades

The effect of this compound on protein phosphorylation cascades or the activation state of signaling kinases has not been documented.

Intracellular Second Messenger Systems

The influence of this compound on intracellular second messenger systems, such as cyclic AMP (cAMP) and calcium (Ca2+) signaling, has not been extensively documented. However, research on other indole-based compounds suggests potential interactions with key signaling pathways. For instance, some indole (B1671886) derivatives have been shown to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs), which can influence intracellular Ca2+ levels. rsc.org One study on a different indole hydrazide derivative, N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide, indicated the involvement of the nitric oxide (NO)/soluble guanylate cyclase (sGC) pathway in its anti-inflammatory effects. nih.gov This pathway leads to the generation of cyclic guanosine (B1672433) monophosphate (cGMP), another important second messenger. The study demonstrated that the compound's effects were reversed by inhibitors of nitric oxide synthase (NOS) and sGC, suggesting a dependency on the NO/cGMP signaling cascade. nih.gov

Effects of this compound on Cellular Processes (in vitro)

Table 1: Antiproliferative Activity of a Related Indole Hydrazide Derivative (N-hydroxy-4-(1H-indol-3-yl)butanamide)

| Cell Line | Cancer Type | IC50 (µM) |

| U937 | Histiocytic lymphoma | Data not specified |

| K562 | Chronic myelogenous leukemia | Data not specified |

| MDA-MB-231 | Breast cancer | Less sensitive |

| PC-3 | Prostate cancer | Less sensitive |

This table is based on findings for a structurally related compound and is for illustrative purposes. Specific IC50 values for this compound are not available.

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies on indole hydrazide derivatives suggest that these compounds can induce apoptosis in cancer cells. One of the key mechanisms is the activation of caspases, a family of proteases that execute the apoptotic process. Research on certain (E)-N′-benzylidene-carbohydrazides incorporating a 1-(4-chlorobenzyl)-1H-indole core demonstrated significant activation of caspase activity. nih.govnih.gov For instance, compounds 4b and 4f in that study activated caspases by 314.3% and 270.7%, respectively, relative to the control. nih.govnih.gov

The induction of apoptosis by some indole derivatives may also involve other mechanisms, such as the regulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. bldpharm.com Furthermore, some furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives have been observed to increase the population of necrotic cells, suggesting that at higher concentrations, these compounds may induce other forms of cell death beyond apoptosis. nih.gov

Table 2: Caspase Activation by Related Indole Hydrazide Derivatives

| Compound | Fold Increase in Caspase Activity (Relative to Control) |

| Compound 4b | 3.14 |

| Compound 4f | 2.71 |

This table illustrates the potential for caspase activation based on data from related indole hydrazide compounds. Data for this compound is not available.

The cell cycle is a tightly regulated process that governs cell division, and its disruption can lead to uncontrolled proliferation. Several indole derivatives have been shown to modulate the cell cycle, often leading to cell cycle arrest at specific phases. For example, studies on furanyl- and thiophenyl-3-phenyl-1H-indole-carbohydrazide derivatives have shown that they can induce a G2/M phase cell cycle arrest in MDA-MB-231 triple-negative breast cancer cells. nih.gov This arrest prevents the cells from entering mitosis and subsequently leads to apoptosis. The proportion of cells in the G2/M phase significantly increased after treatment with these compounds. nih.gov While direct evidence for this compound is lacking, the findings for related structures suggest a potential for cell cycle modulation.

Table 3: Effect of Related Indole Hydrazide Derivatives on Cell Cycle Distribution

| Treatment | % of Cells in G2/M Phase |

| Vehicle-treated | 29.3% |

| Methoxy (B1213986) derivatives (10 µM) | 71.1–75.1% |

This table is based on findings for related indole hydrazide derivatives and demonstrates the potential for G2/M cell cycle arrest. Specific data for this compound is not available.

Currently, there is a lack of specific research findings on the effects of this compound on cellular differentiation processes. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. While some natural and synthetic compounds are known to influence differentiation pathways in various cell types, the role of this particular indole hydrazide in this context remains to be investigated.

Autophagy is a cellular process involving the degradation of cellular components through lysosomes. It plays a dual role in cancer, either promoting survival or contributing to cell death. The interaction of this compound with the autophagy pathway has not been specifically studied. However, research on other indole derivatives has shown modulation of autophagy. For instance, a novel indole hydrazide compound, IHZ-1, was found to induce autophagy in hepatocellular carcinoma cells. sigmaaldrich.com Key proteins involved in autophagy include Beclin-1, which is part of the complex that initiates autophagosome formation, and LC3 (microtubule-associated protein 1A/1B-light chain 3), which is recruited to the autophagosomal membranes. nih.govnih.gov Studies on other compounds have shown that they can influence the expression and localization of these proteins, thereby modulating autophagic flux. nih.gov The potential for this compound to interact with the autophagy pathway is an area for future research.

Subcellular Localization and Trafficking: Insights from Indole-3-butyric Acid (IBA)

Research into IBA has established that its primary site of action and metabolism is the peroxisome. nih.govfrontiersin.orgnih.govnih.gov Within this organelle, IBA is converted to the active auxin, Indole-3-acetic acid (IAA), through a process analogous to fatty acid β-oxidation. nih.govfrontiersin.orgnih.gov This conversion is critical, as IBA itself is not considered to be the active hormone. frontiersin.org

The transport of IBA across cellular membranes is facilitated by specific protein transporters. Members of the ATP-binding cassette (ABC) transporter family, specifically ABCG36 and ABCG37, are implicated in moving IBA. nih.govfrontiersin.org Additionally, the TRANSPORTER OF IBA1 (TOB1), a member of the major facilitator superfamily (MFS), has been identified as an IBA transporter. nih.govfrontiersin.org The peroxisomal transporter PXA1 is involved in the import of IBA into the peroxisome for its conversion to IAA. frontiersin.org

Mechanism of Action Elucidation Through Omics Technologies: Lessons from Indole-3-butyric Acid (IBA)

While comprehensive multi-omics studies on this compound are not available, transcriptomics studies on IBA provide a blueprint for how such technologies can unravel the molecular mechanisms of related compounds.

Proteomics Approaches (e.g., target deconvolution)

Direct proteomics studies detailing the global protein expression changes in response to IBA are not extensively reported in the available literature. However, studies on indole hydrazide derivatives have utilized techniques like Western blotting to identify specific protein changes, such as the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2 in cancer cell lines. nih.gov This targeted approach, while not a global proteomics analysis, demonstrates a method for identifying protein-level effects. For this compound, proteomics would be invaluable for identifying its direct protein targets and understanding its impact on cellular protein networks.

Transcriptomics Profiling

Transcriptomics has been widely applied to understand the effects of IBA on gene expression, particularly in the context of adventitious root formation in plants. These studies reveal large-scale changes in the transcriptome following IBA treatment.

For instance, in Camellia sinensis cuttings, IBA treatment led to the differential expression of 1,091 unigenes, with 656 being upregulated and 435 downregulated. scispace.comnih.gov Functional annotation of these genes indicated their involvement in plant hormone signal transduction, secondary metabolism, and cell wall organization. scispace.comnih.gov Similarly, a study on citrus apical buds treated with IBA identified 3,325 upregulated and 2,926 downregulated genes. nih.gov The upregulated genes were associated with glucose import and photosynthesis, while downregulated genes were linked to ribosomal subunits and cell cycle processes. nih.gov In sugarcane, IBA treatment also significantly influenced the regulation of differentially expressed genes, providing insights into bud sprouting. frontiersin.org

These transcriptomics studies on IBA highlight the power of this approach in identifying the genetic pathways modulated by a compound. A similar investigation into this compound would be a critical first step in defining its mechanism of action.

Table 1: Summary of Transcriptomics Studies on Indole-3-butyric Acid (IBA)

| Plant Species | Experimental Context | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference |

|---|---|---|---|---|---|

| Camellia sinensis | Adventitious root formation | 656 | 435 | Plant hormone signal transduction, secondary metabolism, cell wall organization | scispace.comnih.gov |

| Citrus sp. | Bud germination | 3325 | 2926 | Glucose import, photosynthesis (upregulated); Ribosome, cell cycle (downregulated) | nih.gov |

| Juglans sp. (Walnut) | Adventitious root formation | 1539 (at 1 DAC) | 2791 (at 1 DAC) | Auxin transport and signaling |

DAC: Days After Cutting

Metabolomics Investigations

Comprehensive metabolomics studies detailing the global metabolic shifts in response to IBA are not as prevalent as transcriptomics data. However, the metabolism of IBA itself has been a subject of study. In pear cultivars, IBA was found to be rapidly metabolized, with a significant portion converted to indole-3-butyrylaspartic acid (IBAsp). ishs.org Furthermore, the conversion of IBA to free IAA was observed in the easy-to-root cultivar. ishs.org In humans, 3-Indolebutyric acid has been identified as a tryptophan metabolite found in urine and is associated with metabolic diseases. hmdb.ca A full metabolomics investigation of this compound would be necessary to understand its metabolic fate and its broader impact on the cellular metabolome.

Pre Clinical Pharmacological Investigations of 4 1h Indol 3 Yl Butanehydrazide in Vitro and in Vivo Animal Models

In Vitro Efficacy Studies of the Compound in Various Cell Lines

Concentration-Response Relationships

No published data is available.

Selectivity Profiling Across Cell Types

No published data is available.

Evaluation of 4-(1H-Indol-3-yl)butanehydrazide in Disease-Relevant Cell-Based Assays

No published data is available.

Proof-of-Concept Studies of this compound in Animal Models

Efficacy in Specific Disease Models (e.g., inflammatory, neurological, oncological, infectious, metabolic models)

No published data is available.

Dose-Response Characterization in Pre-clinical Models

No published data is available.

Evaluation of Target Engagement in Vivo

There is currently no publicly available data from in vivo animal models that evaluates the target engagement of this compound. Studies that would typically employ techniques such as positron emission tomography (PET) with a radiolabeled version of the compound, or ex vivo analysis of tissues to measure compound binding to its putative target, have not been published for this specific molecule. Therefore, it is not possible to present any research findings or data tables related to its in vivo target engagement.

Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation in Animal Models

A thorough review of scientific literature did not yield any studies that establish a pharmacokinetic and pharmacodynamic (PK/PD) correlation for this compound in animal models. Such studies are crucial for understanding the relationship between the concentration of a compound in the body and its pharmacological effect, and for predicting therapeutic dosage regimens. The absence of this data precludes any detailed discussion on this topic.

Absorption and Distribution Studies in Pre-clinical Species

No specific data on the absorption and distribution of this compound in any preclinical species (e.g., mice, rats, dogs) has been found in the public domain. Key parameters such as bioavailability, the time to reach maximum plasma concentration (Tmax), the maximum plasma concentration (Cmax), and the volume of distribution (Vd) remain uncharacterized for this compound. Consequently, no data tables can be generated to summarize these pharmacokinetic properties.

Elimination Kinetics in Animal Models

Information regarding the elimination kinetics of this compound in animal models is not publicly available. Therefore, critical parameters such as the elimination half-life (t1/2), clearance (CL), and the primary routes of excretion (e.g., renal, fecal) have not been determined for this compound. Without such data, it is impossible to construct a data table or provide a detailed analysis of its elimination profile.

Metabolic Fate and Biotransformation of 4 1h Indol 3 Yl Butanehydrazide Pre Clinical Focus

In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes (Animal and Non-Clinical Human)

In vitro metabolism studies using liver microsomes and hepatocytes are standard methods to investigate the metabolic stability and identify the metabolic pathways of new chemical entities. nih.govresearchgate.netnih.gov These systems contain a rich complement of drug-metabolizing enzymes.

Identification of Major Metabolites

For indole-containing compounds, metabolic pathways often involve oxidation of the indole (B1671886) ring. nih.gov A proposed general mechanism for the metabolic degradation of an indole involves oxidation at the 3-position to form an indoxyl group. nih.gov This can be followed by glycosylation or further oxidation at the 2-position to yield an isatin (B1672199) group, which may then undergo cleavage of the pyrrole (B145914) ring. nih.gov

Enzymes Involved in the Biotransformation of the Compound (e.g., CYP450, UGT)

The primary enzymes involved in the phase I metabolism of many drugs are the Cytochrome P450 (CYP450) superfamily of enzymes, which are abundant in liver microsomes. genomind.comresearchgate.net These enzymes catalyze a variety of oxidative reactions. researchgate.net Following phase I metabolism, phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), conjugate polar functional groups with endogenous molecules like glucuronic acid to facilitate excretion. nih.govebmconsult.com For indole derivatives, both CYP450 and UGT enzymes are expected to play a significant role in their biotransformation. genomind.comnih.gov

Pathways of Excretion of 4-(1H-Indol-3-yl)butanehydrazide Metabolites in Pre-clinical Systems

The route and rate of excretion of a compound and its metabolites are determined by their physicochemical properties. Generally, more water-soluble metabolites are eliminated from the body via the kidneys in urine, while more lipophilic compounds may be excreted in the feces. The specific excretion pathways for this compound and its potential metabolites have not been documented.

Implications of Metabolic Stability for Compound Optimization in Research

The metabolic stability of a compound is a critical parameter in drug discovery and development. nih.govresearchgate.net Compounds that are too rapidly metabolized may have a short duration of action, requiring frequent dosing, while compounds that are too metabolically stable could accumulate in the body, potentially leading to toxicity. Understanding the metabolic liabilities of a lead compound, such as this compound, would be essential for any medicinal chemistry efforts aimed at optimizing its pharmacokinetic properties. researchgate.net Structural modifications are often employed to block sites of metabolism and improve stability. nih.gov

Analytical Methodologies for the Detection and Quantification of 4 1h Indol 3 Yl Butanehydrazide in Research

Chromatographic Techniques for Compound Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of individual components from a mixture. For a compound like 4-(1H-Indol-3-yl)butanehydrazide, various chromatographic methods can be optimized to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

For the analysis of indole (B1671886) derivatives, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds. The mobile phase typically consists of a mixture of an aqueous component (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). cetjournal.itresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all compounds of interest with good resolution, especially when analyzing complex mixtures.

Detection is commonly achieved using a UV detector, as the indole ring exhibits strong absorbance in the ultraviolet region, typically around 280 nm. cetjournal.it A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Parameters for the Analysis of Indole Derivatives

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development for this compound, based on established methods for similar indole compounds.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar hydrazide group and the N-H group of the indole ring, GC analysis can be made possible through derivatization. vscht.cz Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative.

For compounds containing active hydrogens, such as in the hydrazide and indole moieties, silylation is a common derivatization technique. vscht.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and improving chromatographic behavior. Another approach is alkylation, for instance, using methylating agents. chromforum.org

The derivatized sample is then injected into the GC, where it is separated on a capillary column, often with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is a common general-purpose detector, while a nitrogen-phosphorus detector (NPD) can offer higher selectivity for nitrogen-containing compounds like this compound. For definitive identification, coupling GC with a mass spectrometer (GC-MS) is the preferred method. nih.govnih.gov

Table 2: Representative GC Conditions for the Analysis of Derivatized Indole Compounds

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Temperature Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Derivatization Agent | BSTFA with 1% TMCS |

This table outlines a plausible GC method for the analysis of a derivatized form of this compound, drawing from methodologies for other indole derivatives.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC.

The principles of method development for UPLC are similar to HPLC, but with a focus on optimizing for the higher efficiency of the columns. Reversed-phase UPLC with a C18 or a more advanced stationary phase like a bridged-ethyl hybrid (BEH) C18 column would be highly suitable for the analysis of this compound. The mobile phases would be similar to those used in HPLC, but the gradient times can be significantly shorter. The enhanced sensitivity of UPLC is particularly advantageous for detecting trace levels of the compound or its metabolites in complex matrices. UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and selective quantitative analysis.

Mass Spectrometry (MS) Based Approaches for Identification and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation and quantification of compounds, offering high specificity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govnih.gov The liquid chromatography system separates the target analyte from matrix components, and the tandem mass spectrometer provides highly selective and sensitive detection.

For the analysis of this compound, an electrospray ionization (ESI) source would typically be used to generate gas-phase ions of the molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer (Q1). This precursor ion is then fragmented in a collision cell (q2), and specific product ions are monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and minimizes interferences from the biological matrix. lcms.cz The development of an LC-MS/MS method requires optimization of both chromatographic conditions and mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy.

Table 3: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Condition |

| LC System | UPLC with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z of [M+H]⁺ for this compound |

| Product Ion (Q3) | Specific fragment ions of the compound |

| Collision Energy | Optimized for maximum product ion intensity |

This table provides a conceptual framework for developing an LC-MS/MS method for the target analyte.

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. mdpi.commdpi.com This accuracy allows for the determination of the elemental composition of an unknown compound, which is invaluable for the structural elucidation of metabolites or synthetic derivatives of this compound. nih.govresearchgate.net

When coupled with liquid chromatography (LC-HRMS), this technique can be used to screen for potential metabolites in a biological sample. By comparing the accurate masses of the detected peaks with the theoretical masses of potential biotransformation products (e.g., hydroxylation, glucuronidation), putative metabolites can be identified. Further structural confirmation is achieved through the analysis of the fragmentation patterns obtained from HRMS/MS experiments. These fragmentation patterns provide detailed structural information that can help to pinpoint the site of metabolic modification. osti.gov

Computational and Theoretical Studies on 4 1h Indol 3 Yl Butanehydrazide

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This method is crucial for understanding the binding mode and for virtual screening of large compound libraries. Following docking, MD simulations can provide a more dynamic and detailed view of the complex over time, revealing the stability of the interaction and any conformational changes that may occur upon binding.

Binding affinity, often expressed as the binding energy (ΔG) or inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Lower binding energy values indicate a more stable complex and, theoretically, a more potent compound. For 4-(1H-indol-3-yl)butanehydrazide, molecular docking studies could be performed against various potential targets to predict its binding affinity. The indole (B1671886) ring, a common motif in many bioactive compounds, can participate in various interactions, including hydrogen bonding (via the N-H group), π-π stacking, and hydrophobic interactions. The butanehydrazide moiety offers additional hydrogen bond donors and acceptors, as well as conformational flexibility, allowing it to adapt to the shape of different binding pockets.

Table 1: Illustrative Predicted Binding Affinities of this compound with Hypothetical Protein Targets

| Target Protein | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -8.5 | Met793, Leu718, Gly796 |

| B-cell lymphoma 2 (Bcl-2) | 2O2F | -7.9 | Phe105, Arg143, Tyr101 |

| Cyclin-dependent kinase 2 (CDK2) | 1HCK | -7.2 | Leu83, Phe80, Asp86 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information that would be generated from molecular docking studies.

MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, or how the ligand itself adapts its conformation to fit the binding site. These simulations model the atomic movements over time, providing a dynamic picture of the binding event. For instance, the flexible butanehydrazide chain might adopt different conformations to optimize its interactions within the binding pocket. Similarly, the protein target might undergo subtle or significant changes in its secondary or tertiary structure upon ligand binding, which can be crucial for its biological function. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation can quantify these changes.

Quantum Chemical Calculations for Electronic Structure Analysis Relevant to Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. researchgate.net For this compound, these calculations can help in understanding its chemical behavior.

Key parameters derived from quantum chemical calculations include:

HOMO and LUMO energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other molecules, including biological targets.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken population analysis) can provide further detail on the electronic distribution and potential sites for electrostatic interactions. researchgate.net

Table 2: Illustrative Quantum Chemical Properties of this compound

| Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates potential for electron donation, likely from the indole ring. |

| LUMO Energy | -1.2 eV | Suggests a capacity to accept electrons. |

| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico ADME Prediction (focused on pre-clinical prediction and research design)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. researchgate.netnih.govjaptronline.commdpi.com These predictions help to identify potential liabilities of a drug candidate before significant resources are invested in its development. For this compound, various computational models can be used to estimate its ADME profile.

Absorption: Parameters like lipophilicity (logP), water solubility (logS), and permeability (e.g., through Caco-2 cell models) are predicted to assess the potential for oral absorption. Lipinski's Rule of Five is a commonly used guideline to evaluate drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.gov

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound might distribute throughout the body.

Metabolism: In silico tools can predict the likely sites of metabolism by cytochrome P450 enzymes, which is crucial for understanding the compound's half-life and potential for drug-drug interactions.

Excretion: The route and rate of excretion can be estimated based on the compound's physicochemical properties.

Table 3: Illustrative In Silico ADME Prediction for this compound

| ADME Property | Predicted Value/Classification | Implication for Research Design |

|---|---|---|

| Molecular Weight | 217.27 g/mol | Complies with Lipinski's Rule (< 500) |

| logP | 1.8 | Optimal lipophilicity for good absorption and permeability |

| Water Solubility | Moderately soluble | Favorable for formulation and bioavailability |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier Permeation | Low | May not be suitable for CNS targets unless modified |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of ADME prediction.

De Novo Design Strategies Based on the Indole-Hydrazide Scaffold

The indole-hydrazide scaffold present in this compound can serve as a starting point for de novo drug design. This computational approach involves the design of novel molecules with desired properties, often by growing or linking molecular fragments within the binding site of a target protein. The indole moiety is considered a "privileged scaffold" as it is found in many biologically active compounds and can interact with a wide range of biological targets. nih.gov The hydrazide linker provides flexibility and hydrogen bonding capabilities, making it a versatile component for connecting different chemical groups.

De novo design strategies based on this scaffold could involve:

Scaffold Hopping: Replacing the indole or hydrazide core with other chemical groups that have similar spatial and electronic properties to explore new chemical space.

Fragment-Based Growth: Using the indole-hydrazide as a core fragment and computationally "growing" new functional groups from it to enhance binding affinity and selectivity for a specific target.

Combinatorial Library Design: In silico generation of a virtual library of compounds by systematically modifying different positions of the this compound structure. These virtual compounds can then be screened for their predicted activity and ADME properties.

These strategies, guided by computational tools, can accelerate the discovery of new and improved drug candidates based on the promising indole-hydrazide chemical framework. nih.govelsevierpure.com

Future Research Directions and Unexplored Avenues for 4 1h Indol 3 Yl Butanehydrazide Research

Elucidation of Novel Biological Activities

The indole (B1671886) ring system is associated with a vast spectrum of pharmacological effects, and the hydrazide moiety is a versatile functional group for generating bioactive molecules. nih.govresearchgate.net While derivatives of indolyl hydrazides have been explored for various therapeutic applications, the full biological profile of 4-(1H-Indol-3-yl)butanehydrazide itself remains largely uncharacterized. Future research should systematically screen this compound and its simple derivatives against a diverse range of biological targets.

Potential areas for investigation include:

Anticancer Activity: Indole-based compounds are known to target various mechanisms in cancer cells, including the inhibition of tubulin polymerization, DNA topoisomerases, and critical signaling pathways like EGFR/MEK/ERK. nih.gov Derivatives of indolyl hydrazides have demonstrated cytotoxicity against multiple cancer cell lines, sometimes proving more potent than standard drugs like 5-fluorouracil. nih.govresearchgate.net A thorough evaluation of this compound against a panel of cancer cell lines is a logical first step.

Antimicrobial and Antiviral Properties: The indole scaffold is present in molecules with potent antimicrobial and antiviral activities. researchgate.netmdpi.com Given the urgent need for new agents to combat drug-resistant pathogens, screening for activity against bacteria (including resistant strains like MRSA), fungi, and viruses is highly warranted. mdpi.com

Neuroprotective and Neuromodulatory Effects: Indole-based structures have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The structural similarity of the indole core to neurotransmitters like serotonin (B10506) suggests potential interactions with receptors in the central nervous system.

Metabolic Disorders: Recent studies have shown that derivatives created from 4-(1H-indol-3-yl)butanohydrazide can act as effective inhibitors of α-glucosidase, an enzyme relevant to the management of type 2 diabetes. mdpi.com This indicates a promising avenue for exploring its role in metabolic diseases.

Anti-inflammatory Activity: Hydrazone derivatives are well-documented for their anti-inflammatory potential. nih.govnih.gov Investigating the ability of this compound to modulate inflammatory pathways could reveal new therapeutic applications.

| Potential Biological Activity | Rationale / Known Targets for Indolyl Hydrazides | Key Research Question |

|---|---|---|

| Anticancer | Kinase inhibition (EGFR, CDK), microtubule disruption, apoptosis induction, DNA damage. nih.govnih.govnih.gov | Does this compound exhibit selective cytotoxicity against cancer cells? |

| Antimicrobial | Broad-spectrum activity associated with indole and hydrazone moieties. mdpi.commdpi.com | What is its spectrum of activity against clinically relevant bacteria and fungi? |

| Neuroprotection | Inhibition of cholinesterases (AChE, BChE) and BACE 1. researchgate.netnih.gov | Can this compound or its derivatives modulate targets relevant to neurodegenerative diseases? |

| Anti-diabetic | α-glucosidase inhibition. mdpi.com | How potent is its inhibitory activity on key enzymes involved in glucose metabolism? |

| Anti-inflammatory | Modulation of inflammatory mediators (e.g., COX enzymes). nih.gov | Can it suppress inflammatory responses in cellular models? |

Application of Advanced Research Technologies to Compound Studies

To accelerate the understanding of this compound and its derivatives, the integration of modern research technologies is essential. These tools can provide deep mechanistic insights that are unattainable with traditional methods alone.

CRISPR Screening: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 technology has revolutionized functional genomics. nih.gov Genome-wide CRISPR screens can be employed to identify the molecular targets of a bioactive compound. nih.govresearchgate.net By treating a library of gene-knockout cells with this compound, researchers can identify which gene deletions confer resistance or sensitivity to the compound, thereby pinpointing its mechanism of action and potential off-target effects. cancer.gov This approach is invaluable for validating targets and understanding pathways of drug resistance.

Organoid Models: Two-dimensional cell cultures often fail to replicate the complex microenvironment of human tissues. Organoids, which are 3D miniature organs grown from stem cells, offer a more physiologically relevant system for drug testing. nih.govyoutube.com Patient-derived organoids (PDOs), in particular, can be used to model diseases like cancer with high fidelity. nih.gov Testing this compound on cancer organoids could provide more accurate predictions of its in vivo efficacy and help identify biomarkers for patient response.

Exploration of Combination Strategies with Other Research Agents (in vitro/animal)

In complex diseases like cancer, combination therapy is often more effective than monotherapy. Future research should explore the potential for synergistic interactions between this compound derivatives and established therapeutic agents. For instance, some indolyl hydrazide-hydrazones have shown greater potency than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net Studies could investigate whether combining this compound with conventional drugs allows for lower doses, potentially reducing toxicity and overcoming drug resistance. The optimization of combination therapies can be effectively screened using organoid models, which can test various drug combinations to identify synergistic effects that enhance treatment efficacy. nih.gov

Addressing Remaining Research Gaps in the Understanding of the Compound

Despite the potential of the indolyl hydrazide scaffold, significant gaps in our knowledge of this compound remain. A primary gap is that the compound is frequently used only as a synthetic intermediate, with its own biological properties being overlooked. nih.gov

Key research gaps to address include:

Mechanism of Action: For any identified biological activity, the underlying molecular mechanism is unknown. Advanced techniques like CRISPR screening, thermal proteome profiling, and affinity-based proteomics are needed to identify its direct binding partners.

Structure-Activity Relationship (SAR): Systematic modification of the this compound structure is required. This includes altering the length and nature of the alkyl chain, substituting the indole ring, and modifying the hydrazide group to understand how these changes impact biological activity.

Pharmacokinetics and ADME Properties: There is no information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. In vitro and in vivo studies are essential to determine its drug-likeness and potential for further development.

In Vivo Efficacy and Toxicology: The majority of studies on related compounds are limited to in vitro assays. researchgate.netnih.govfiu.edu Progression to animal models is a critical step to validate in vitro findings and assess the compound's safety profile in a whole-organism context.

Emerging Therapeutic Concepts and the Potential Role of Indolyl Hydrazides in Scientific Inquiry

The unique structure of this compound positions it to contribute to several emerging areas of therapeutic research.

Multi-Target Directed Ligands (MTDLs): The traditional "one drug, one target" paradigm is being challenged by the complexity of diseases like cancer and Alzheimer's. The MTDL strategy aims to design single molecules that can modulate multiple targets simultaneously. nih.gov Given the wide range of biological activities associated with the indole and hydrazide moieties, this compound is an excellent scaffold for developing MTDLs, for example, as dual inhibitors of enzymes like AChE and BACE 1 for Alzheimer's disease. nih.gov

Targeting Protein-Protein Interactions (PPIs): The indole ring can mimic the side chain of the amino acid tryptophan, making it a valuable component in designing molecules that disrupt pathological protein-protein interactions, a key goal in modern drug discovery.

Chemical Probes: Compounds with well-defined biological activities can serve as chemical probes to investigate complex biological pathways. By developing potent and selective derivatives of this compound, researchers can create tools to dissect cellular signaling and uncover new therapeutic targets.

Q & A

Q. How does molecular size correlate with inhibition efficiency in indole-based hydrazides?

- Methodological Answer : Larger molecules (e.g., IBH vs. IAH) exhibit higher efficiency due to increased hydrophobic surface area and stronger van der Waals interactions. IBH’s three methylene units improve solubility and adsorption kinetics compared to shorter chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.